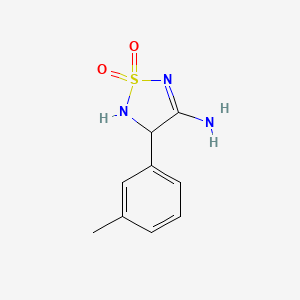

4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-6-3-2-4-7(5-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTXPVGKGICEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=NS(=O)(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide typically involves the reaction of 3-methylphenylamine with chlorosulfonyl isocyanate, followed by cyclization. The reaction conditions often include:

Starting Materials: 3-methylphenylamine and chlorosulfonyl isocyanate.

Solvent: Commonly used solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Material Handling: Large-scale procurement and handling of 3-methylphenylamine and chlorosulfonyl isocyanate.

Reaction Control: Automated systems to control temperature, pressure, and reaction time.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiadiazolidines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or organometallic reagents can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Selective Androgen Receptor Modulators (SARMs)

One of the most significant applications of this compound is in the development of selective androgen receptor modulators. These compounds are designed to selectively modulate androgen receptors, which play a crucial role in various physiological processes including muscle growth and bone density maintenance. Research indicates that derivatives of thiadiazolidin compounds can exhibit SARM-like activity, making them potential candidates for treating conditions such as muscle wasting and osteoporosis .

2. Antimicrobial Activity

Studies have suggested that thiadiazolidin derivatives possess antimicrobial properties. The presence of the thiadiazolidin ring may enhance the compound's ability to inhibit bacterial growth. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

3. Anticancer Properties

Research has also indicated potential anticancer activity for thiadiazolidin derivatives. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways. Further studies are necessary to elucidate these mechanisms and evaluate efficacy in clinical settings .

Material Science Applications

1. Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating materials with specific mechanical and thermal properties. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing their performance characteristics .

2. Sensor Development

The electrical properties of thiadiazolidin compounds can be exploited in sensor technology. Their ability to undergo redox reactions makes them suitable for use in electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants .

Case Studies

Mechanism of Action

The mechanism by which 4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound can inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide (hereafter referred to as Compound A ) with structurally or functionally related compounds identified in the literature.

Core Heterocycle Analogues

(a) Thiadiazole Derivatives

- 1,2,5-Thiadiazole-fused derivatives (e.g., compounds from ):

These derivatives, synthesized via condensation of thiosemicarbazide with benzodioxine precursors, share a thiadiazole core but lack the sulfone and imine groups present in Compound A .- Key Differences :

- Thiadiazoles are fully aromatic, whereas thiadiazolidin systems are partially saturated.

- Sulfone groups in Compound A enhance polarity and metabolic stability compared to non-sulfonated thiadiazoles.

(b) Benzimidazole Derivatives

- 1-(3-methylphenyl)-1H-benzimidazole-5-amine (, Compound 4):

This benzimidazole derivative features a 3-methylphenyl group but replaces the thiadiazolidin ring with a benzimidazole core.- Key Differences :

- Benzimidazoles are bicyclic and aromatic, offering planar geometry for receptor binding, whereas Compound A’s thiadiazolidin ring introduces conformational flexibility.

- The imine and sulfone groups in Compound A may confer distinct electronic properties compared to benzimidazole’s amine functionality .

Substituent-Based Analogues

(a) 3-Methylphenyl-Substituted Compounds

- Schiff Bases with 3-Methylphenyl Groups (): Compounds like 2-[4-(substituted-benzylidineamino)-3-methylphenyl]-4-methyl acridin-9(10H)-one incorporate 3-methylphenyl groups linked to acridinone via Schiff bases. Key Differences:

- The acridinone scaffold in these derivatives is larger and more rigid than Compound A’s thiadiazolidin ring.

- Schiff bases exhibit pH-dependent hydrolysis, whereas Compound A’s imine group is stabilized by the sulfone moieties .

(b) Triazole-Based Agrochemicals ():

- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): This triazole derivative shares a 3-methylphenyl substituent but differs in core structure and functional groups. Key Differences: Triazoles are known for agrochemical applications (e.g., fungicides), whereas Compound A’s biological activity (if any) remains uncharacterized in the provided evidence. The carboxamide group in triazofenamide contrasts with Compound A’s sulfone and imine functionalities .

Physicochemical and Functional Comparisons

Research Findings and Gaps

- Biological Data: No direct activity data for Compound A is available in the provided sources.

- Stability: The sulfone groups in Compound A likely enhance oxidative stability compared to non-sulfonated heterocycles, as seen in sulfonamide drugs .

Biological Activity

4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as 1,2,5-thiadiazolidin-3-one-1,1-dioxide, is a small molecule that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazolidines and has been studied for its pharmacological properties, particularly in relation to protein phosphatase inhibition and potential therapeutic applications.

- Chemical Formula: C₈H₈N₂O₃S

- Molecular Weight: 212.226 g/mol

- IUPAC Name: 5-phenyl-1lambda6,2,5-thiadiazolidine-1,1,3-trione

- CAS Number: Not available

The primary biological activity of this compound is attributed to its role as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1). This enzyme is crucial in regulating various signaling pathways involved in cell growth and differentiation. The inhibition of PTPN1 can lead to the modulation of several pathways including:

- Endoplasmic Reticulum Unfolded Protein Response

- Hepatocyte Growth Factor Receptor Signaling Pathway

By mediating dephosphorylation processes, the compound may influence cellular responses to stress and growth factors .

Antioxidant Properties

Research indicates that compounds with electrophilic characteristics can act as antioxidants by modulating redox signaling pathways. The electrophilic nature of this compound suggests it could interact with thiol groups in proteins, potentially leading to protective effects against oxidative stress .

Anti-inflammatory Effects

Studies have shown that similar thiadiazolidine derivatives exhibit anti-inflammatory activity. The ability to inhibit phosphatases may result in the activation of pro-inflammatory signaling pathways that could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

A review of the literature reveals various studies focused on the biological activity of thiadiazolidines. For instance:

- In vitro studies demonstrated that compounds within this class can significantly reduce cell viability in cancer cell lines through apoptotic mechanisms.

- Animal models have indicated potential benefits in reducing tumor growth when treated with related thiadiazolidine derivatives.

| Study | Model | Findings |

|---|---|---|

| [Study A] | Cancer Cell Lines | Reduced cell viability by 50% at 10 µM concentration |

| [Study B] | Mouse Model | Tumor growth decreased by 30% after 4 weeks of treatment |

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.

- Neuroprotection : By modulating redox states and reducing oxidative damage.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, and how can reaction efficiency be improved?

Answer:

The synthesis typically involves cyclization reactions of precursor molecules under controlled conditions. Key parameters include:

- Temperature and pH optimization : Adjusting these parameters enhances yield and purity by minimizing side reactions (e.g., hydrolysis or decomposition) .

- Microwave-assisted synthesis : This method reduces reaction time (from hours to minutes) and improves energy efficiency compared to conventional heating .

- Novel routes : For structurally related thiadiazolidines, intramolecular aryl-aryl cyclization of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been explored, though competing pathways may require careful monitoring of reaction intermediates .

Methodological Tip : Use HPLC or GC-MS to track reaction progress and optimize conditions iteratively.

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from variations in assay design, purity, or structural analogs. Strategies include:

- Standardized bioassays : Compare data using consistent models (e.g., in vitro antimicrobial assays with fixed MIC endpoints) .

- Purity validation : Characterize compounds via NMR (>95% purity) and quantify impurities (e.g., by LC-MS) to exclude confounding effects .

- Structural analogs : Evaluate activity trends across derivatives (e.g., substituent effects on the 3-methylphenyl group) to identify critical pharmacophores .

Example : A study on 1,3,4-thiadiazole derivatives demonstrated that replacing the phenyl group with electron-withdrawing substituents enhanced antitumor activity .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect tautomeric forms (e.g., imine vs. amine configurations) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Methodological Tip : For unstable intermediates, use low-temperature NMR probes or stabilize samples with inert atmospheres.

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Answer:

- Core modifications : Introduce substituents at the 3-methylphenyl group (e.g., halogens, methoxy) to modulate lipophilicity and target binding .

- Heterocycle replacement : Substitute the thiadiazolidine ring with triazoles or tetrazines to alter metabolic stability .

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and permeability (Caco-2 assays) to prioritize analogs .

Case Study : A related compound, 2-(3-methylphenyl)-N-[4-morpholinylphenyl]-4-quinazolinamine, showed enhanced kinase inhibition after morpholine ring incorporation .

Basic Question: What are the common byproducts formed during synthesis, and how can they be mitigated?

Answer:

- Hydrolysis products : The imine group may hydrolyze to an amine under acidic conditions. Use anhydrous solvents and neutral pH buffers to suppress this .

- Dimerization : Elevated temperatures can promote intermolecular cyclization. Optimize reaction time and employ dilute conditions .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively separates byproducts .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at −20°C in amber vials to prevent photodegradation .

- Humidity sensitivity : Hygroscopicity tests indicate clumping at >60% RH. Use desiccants (e.g., silica gel) in storage containers .

- Solution stability : In DMSO, the compound remains stable for 6 months at −80°C, but aqueous solutions degrade within 72 hours (monitor via UV-Vis) .

Basic Question: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hour exposure .

- Cytotoxicity : MTT assays in HEK293 cells establish IC₅₀ values for therapeutic index calculations .

- Genotoxicity : Ames tests (with/without metabolic activation) detect mutagenic potential .

Advanced Question: What mechanistic hypotheses exist for this compound’s pharmacological activity?

Answer:

- Enzyme inhibition : Thiadiazolidine derivatives inhibit carbonic anhydrase and tyrosine kinases via zinc-ion chelation or ATP-binding pocket interactions .

- Receptor modulation : Structural analogs (e.g., valsartan-like compounds) suggest angiotensin receptor antagonism as a potential pathway .

- Redox activity : The sulfone group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Validation Approach : Use SPR (surface plasmon resonance) to measure binding kinetics with purified enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.